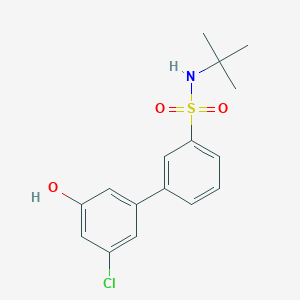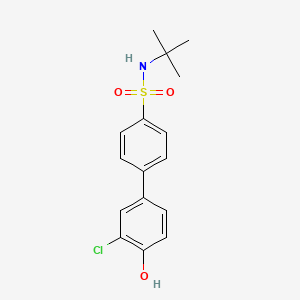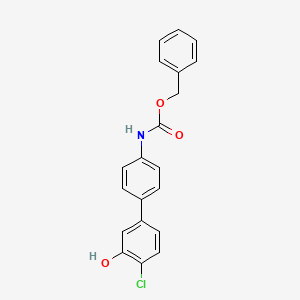
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% (5-t-BSCP) is a chemical compound with a wide range of applications in scientific research and laboratory experiments. It is an organic compound with a molecular formula of C13H15ClNO2S and a molecular weight of 287.8 g/mol. 5-t-BSCP has been used in a variety of research areas, including organic synthesis, material science, and biochemistry. In
科学研究应用
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used in a variety of scientific research applications, including organic synthesis, material science, and biochemistry. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used as a catalyst in the synthesis of polymers and nanomaterials. In biochemistry, 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used as a reagent in the synthesis of peptides.
作用机制
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% is based on its ability to form covalent bonds with other molecules. It can react with a variety of compounds, including amines, alcohols, and carboxylic acids. When 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% reacts with a compound, it forms a covalent bond between the sulfur atom of the t-butylsulfamoyl group and the functional group of the target compound. This covalent bond is then broken, resulting in the formation of a new compound.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used in a variety of biochemical and physiological experiments. It has been used as a reagent in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics and the regulation of gene expression. It has also been used in the study of the effects of drugs on the body, as well as in the study of signal transduction pathways.
实验室实验的优点和局限性
The use of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions. Additionally, it is a relatively stable compound, and it is not highly toxic. However, there are some limitations to the use of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in laboratory experiments. It can be difficult to control the reaction conditions, and the reaction may be slow or incomplete. Additionally, it is not soluble in water, and it may react with other compounds in the reaction mixture.
未来方向
There are a variety of potential future directions for the use of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in scientific research and laboratory experiments. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the development of new materials and nanomaterials. Additionally, it could be used in the study of enzyme kinetics and signal transduction pathways, as well as in the study of the effects of drugs on the body. Finally, it could be used in the development of new methods for the synthesis of peptides and proteins.
合成方法
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with t-butylsulfonyl chloride, followed by the condensation of the resulting 3-t-butylsulfamoylphenyl chloride with hydroxylamine hydrochloride. The reaction scheme is as follows:
3-Chloroaniline + t-Butylsulfonyl Chloride → 3-t-Butylsulfamoylphenyl Chloride
3-t-Butylsulfamoylphenyl Chloride + Hydroxylamine Hydrochloride → 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95%
属性
IUPAC Name |
N-tert-butyl-3-(3-chloro-5-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)15-6-4-5-11(9-15)12-7-13(17)10-14(19)8-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMVQNFVUFOABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)
![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)


![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)


